

TAK-285 derivative compounds potency comparison

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Compound Focus: Tak-285

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Comparative Potency of TAK-285 Derivatives

The table below summarizes the key experimental data for the most active **TAK-285** derivatives (**9a-h**) from the 2023 study, including their kinase inhibition and anti-proliferative activity [1].

Compound	Structure	EGFR Kinase Inhibition (%) at 10 μ M	HER2 Kinase Inhibition (%) at 10 μ M	IC50 against PC3 Cell Line (nM)	IC50 against 22RV1 Cell Line (nM)
9a	3-chloro-4-(3,4-dichlorophenoxy)aniline linker [1]	94.25	80.30	Information missing	Information missing
9b	3-chloro-4-(3,4-dichlorophenoxy)aniline linker [1]	92.45	77.58	Information missing	Information missing
9c	3-chloro-4-(3,4-dichlorophenoxy)aniline linker [1]	90.11	69.83	Information missing	Information missing

Compound	Structure	EGFR Kinase Inhibition (%) at 10 μ M	HER2 Kinase Inhibition (%) at 10 μ M	IC50 against PC3 Cell Line (nM)	IC50 against 22RV1 Cell Line (nM)
9d	3-chloro-4-(3,4-dichlorophenoxy)aniline linker [1]	88.90	75.42	Information missing	Information missing
9e	3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline linker [1]	99.33	83.65	Information missing	Information missing
9f	3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline linker [1]	98.75	86.33	~1.0	~0.8
9g	3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline linker [1]	97.45	79.25	Information missing	Information missing
9h	3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline linker [1]	96.75	81.90	Information missing	Information missing
TAK-285 (Reference)	Original compound [1]	--	--	--	--
Staurosporine (Reference)	Broad-spectrum kinase inhibitor [1]	--	--	--	--

Key Findings on Compound 9f:

- **Potency:** Demonstrated superior EGFR inhibition with an IC50 of **2.3 nM**, reported as 10-fold more potent than **TAK-285** and 38-fold more potent than staurosporine [1].
- **Selectivity:** Showed a high selectivity profile in a small kinase panel, indicating specific targeting of EGFR/HER2 [1].
- **Cellular Activity:** The entire series (**9a-h**) exhibited potent anti-proliferative effects with low nanomolar IC50 values against prostate carcinoma cell lines PC3 (1.0–7.3 nM) and 22RV1 (0.8–2.8

nM) [1].

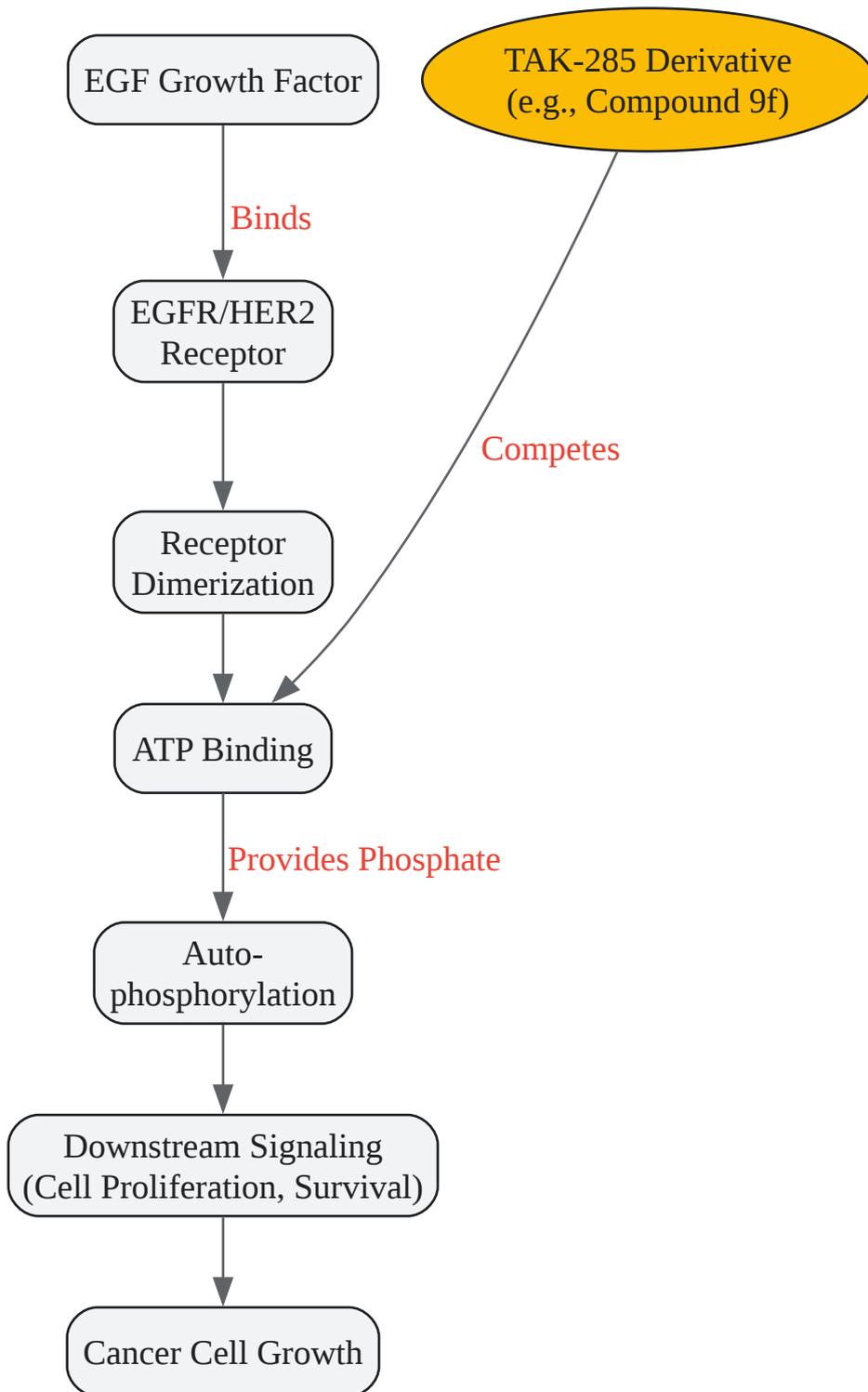
Detailed Experimental Protocols

The biological data in the table above were generated using the following standardized experimental methods [1]:

- **Kinase Inhibition Assay:** Conducted using the "HotSpotSM" assay. Kinase activity was measured with 10 μ M ATP concentration. The results are expressed as the % **remaining kinase activity** compared to a DMSO vehicle control. The percentage of inhibition was calculated from this value.
- **Anti-proliferative Assay (Cytotoxicity):** The **half-maximal inhibitory concentration (IC50)** was determined against two human prostate carcinoma cell lines, **PC3** and **22RV1**. The values represent the compound concentration required to inhibit cell proliferation by 50%.
- **Mechanism Confirmation:** For the most promising compound (**9f**), further studies including **cell cycle analysis, apoptotic induction, molecular docking, molecular dynamics, and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations** were performed. These confirmed its mechanism as a dual EGFR/HER2 inhibitor that effectively halts cancer cell proliferation [1].

EGFR/HER2 Signaling and Drug Action

The following diagram illustrates the signaling pathway targeted by **TAK-285** derivatives and their mechanism of action.



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This visual representation shows how **TAK-285** derivatives like **9f** function as ATP-competitive inhibitors, blocking the signaling cascade that leads to cancer cell growth [1].

Interpretation and Further Research

The 2023 study establishes that the **3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline** moiety is crucial for high EGFR potency. Compound **9f** is the standout candidate from this series due to its balanced potency and selectivity [1].

- **Comparative Context:** While other research identifies potential HER2 inhibitors like **axitinib** and **prunetin** through computational studies [2], the **TAK-285** derivatives from the 2023 study are backed by extensive experimental data including synthesis, kinase assays, and cellular anti-proliferative tests [1].
- **Research Applications:** This data is valuable for guiding the selection of compounds for further in vivo studies or as a benchmark for designing new dual EGFR/HER2 inhibitors.

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References

1. Development of new TAK-285 derivatives as potent EGFR/ ... [pmc.ncbi.nlm.nih.gov]
2. Identification of novel HER2 inhibitors: potential ... [link.springer.com]

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